(3-Methoxy-5-methyl-isoxazol-4-yl)-methanol
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Overview
Description
(3-Methoxy-5-methyl-isoxazol-4-yl)-methanol is an organic compound with a unique structure that includes an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol typically involves the formation of the isoxazole ring followed by the introduction of the methoxy and methyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxy-5-methyl-isoxazol-4-yl)-methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy or methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield (3-Methoxy-5-methyl-isoxazol-4-yl)-carboxylic acid, while reduction could produce (3-Methoxy-5-methyl-isoxazol-4-yl)-methane.
Scientific Research Applications
(3-Methoxy-5-methyl-isoxazol-4-yl)-methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved in these interactions can be complex and are often the subject of ongoing research to fully understand the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
- (3-Methoxy-5-methyl-isoxazol-4-yl)-acetic acid methyl ester
- (3-Methoxy-5-methyl-isoxazol-4-yl)-oxo-acetic acid methyl ester
Uniqueness
(3-Methoxy-5-methyl-isoxazol-4-yl)-methanol is unique due to its specific functional groups and the presence of the isoxazole ring This structure imparts distinct chemical and biological properties that differentiate it from similar compounds
Properties
IUPAC Name |
(3-methoxy-5-methyl-1,2-oxazol-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-4-5(3-8)6(9-2)7-10-4/h8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APJKQAGQFXERHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)OC)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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